molecular formula C12H25N3O B1470089 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide CAS No. 1542666-41-0

2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide

Cat. No. B1470089
CAS RN: 1542666-41-0
M. Wt: 227.35 g/mol
InChI Key: CRBNMGHYAKCGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide” are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

The molecular structure of piperidine derivatives typically includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . They are foundational in developing pharmaceuticals, agrochemicals, and materials due to their structural diversity and biological relevance.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide has been used in a variety of scientific research applications, including the study of calcium signaling in cells, the regulation of ion channels, and the inhibition of the Na+/H+ exchanger. It has also been used to study the regulation of cell adhesion molecules and the effects of oxidative stress on cells. This compound has been used to study the effects of inflammation on the heart and to investigate the role of calcium in cell death.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide in laboratory experiments is that it is a relatively small molecule, making it easy to synthesize and use in experiments. It is also a lipophilic molecule, making it membrane-permeable and able to interact with a variety of membrane proteins. However, this compound is not very stable and has a short half-life, making it difficult to use in long-term experiments.

Future Directions

Future research on 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide could focus on its potential applications in the treatment of diseases, such as cancer and cardiovascular disease. Additionally, further research could focus on the mechanism of action of this compound and its effects on other cellular processes, such as cell migration and cell differentiation. Additionally, further research could focus on the development of more stable derivatives of this compound that could be used in long-term experiments. Finally, further research could focus on the development of novel methods for synthesizing this compound and other small molecules.

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-4-7-14(2)12(16)10-15-8-5-11(13)6-9-15/h11H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBNMGHYAKCGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.